E-7386

Description

E-7386 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

inhibitor of the interaction between beta-catenin and CREB binding protein

Properties

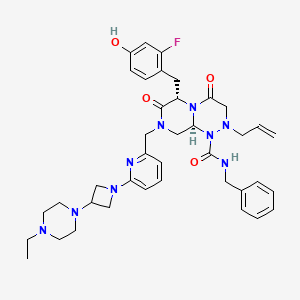

IUPAC Name |

(6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKNLOBYFTGRG-GIWKVKTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4C[C@H]5N([C@H](C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48FN9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799824-08-0 | |

| Record name | E-7386 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799824080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7386 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DX1FG55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E-7386 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of E-7386

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally bioavailable, first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab, this compound is designed to modulate the transcriptional activity of β-catenin, a key effector of the Wnt pathway, which is aberrantly activated in a multitude of human cancers.[1][5] Dysregulation of this pathway, often through mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1) itself, is a crucial driver of tumorigenesis. This compound offers a therapeutic strategy that targets the pathway downstream of these common mutations.[5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the CBP/β-Catenin Interaction

The primary mechanism of action of this compound is the selective inhibition of the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2]

In the canonical Wnt pathway, the stabilization and subsequent nuclear translocation of β-catenin are pivotal events. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. To activate gene transcription, this complex must recruit co-activator proteins, including CBP and its close homolog p300. The recruitment of CBP is essential for the transcription of a wide range of Wnt target genes that drive cell proliferation, survival, and differentiation.[1]

This compound directly binds to β-catenin, preventing it from engaging with CBP. This disruption selectively attenuates CBP-dependent transcription while potentially leaving p300-dependent transcription unaffected, thus acting as a modulator of Wnt signaling.[6] By blocking the β-catenin/CBP interaction, this compound effectively suppresses the expression of Wnt target genes, leading to anti-proliferative effects in cancer cells with an activated Wnt pathway.[1][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various preclinical assays, demonstrating its potency against the Wnt/β-catenin signaling pathway and its downstream effects on tumor growth.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Stimulation | IC50 Value (µM) | Reference |

| TCF/LEF Reporter Assay | HEK293 | LiCl | 0.0484 | [7] |

| TCF/LEF Reporter Assay | ECC10 (gastric cancer) | Endogenous (APC mutation) | 0.0147 | [7] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Type | Dosing Schedule | Key Outcome | Reference |

| ApcMin/+ Mice | Intestinal Polyposis | 6.25 - 50 mg/kg, oral, twice daily (5 days on/2 days off) for 10 cycles | Significant, dose-dependent suppression of intestinal polyp formation. | [1][3] |

| ECC10 Xenograft | Human Gastric Cancer | 6.25 - 50 mg/kg, oral, twice daily | Dose-dependent inhibition of tumor growth. | [1] |

| MMTV-Wnt1 Isograft | Mouse Mammary Tumor | 12.5 - 50 mg/kg, oral, twice daily for 7 days | Dose-dependent inhibition of tumor growth; increased CD8+ T-cell infiltration. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, primarily based on the study by Ozawa et al., Cancer Research, 2021.[1][2]

Co-immunoprecipitation (Co-IP) for β-Catenin/CBP Interaction

This assay is designed to demonstrate that this compound physically disrupts the interaction between β-catenin and CBP within the cell.

-

Cell Culture and Treatment:

-

HEK293 cells are transfected to overexpress a FLAG-tagged N-terminal region of CBP (amino acids 1-682).

-

Wnt signaling is stimulated by treating cells with Lithium Chloride (LiCl).

-

Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for 6 hours.

-

ECC10 cells, which have endogenous Wnt activation via APC mutation, are treated with this compound without LiCl stimulation.

-

-

Lysis and Immunoprecipitation:

-

Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease inhibitors.

-

For FLAG-tagged CBP, whole-cell extracts are incubated with anti-FLAG affinity gels to pull down the CBP complex.

-

For endogenous protein in ECC10 cells, extracts are incubated with an anti-CBP antibody immobilized on agarose beads.

-

-

Immunoblotting:

-

The immunoprecipitated complexes are washed, eluted, and separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose membrane.

-

The membrane is immunoblotted with an anti-β-catenin antibody to detect the amount of β-catenin that was co-precipitated with CBP. An anti-FLAG or anti-CBP antibody is used to confirm the successful pulldown of the bait protein.

-

A decrease in the β-catenin signal in this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.

-

TCF/LEF Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Plasmid and Cell Line Preparation:

-

A reporter plasmid is constructed containing multiple copies of the TCF/LEF DNA binding site upstream of a luciferase reporter gene (e.g., pNeo-TOP or pGL4.19 TOP).[8]

-

HEK293 cells are stably transfected with the reporter plasmid. ECC10 cells are transiently transfected.

-

-

Assay Protocol:

-

Transfected cells are seeded into multi-well plates.

-

For HEK293 cells, Wnt signaling is activated by adding 40 mM LiCl to the culture medium.

-

Cells are immediately treated with a serial dilution of this compound or vehicle control.

-

After a 6-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a commercial assay system (e.g., Bright-Glo Luciferase Assay System) and a luminometer.[7][8]

-

-

Data Analysis:

-

The ratio of luciferase activity in this compound-treated cells versus vehicle-treated cells is calculated to determine the level of inhibition.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.[7]

-

In Vivo Antitumor Efficacy in ApcMin/+ Mice

This study uses a genetic mouse model that spontaneously develops intestinal polyps due to an APC mutation, mimicking a common Wnt-driven cancer.

-

Animal Model and Dosing:

-

Four-week-old ApcMin/+ mice are used.

-

This compound is formulated for oral administration (e.g., dissolved in 0.1 mol/L HCl).[1]

-

Mice are treated with this compound at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) or vehicle, administered orally twice daily.

-

The dosing cycle is 5 consecutive days of treatment followed by 2 days of rest, repeated for 10 cycles.[3]

-

-

Endpoint Analysis:

-

Throughout the study, animal body weight is monitored as a measure of general toxicity.

-

At the end of the treatment period, mice are euthanized.

-

The small intestine is excised, opened longitudinally, and the number of polyps is counted under a dissecting microscope.

-

Statistical analysis is performed to compare the number of polyps in treated groups versus the vehicle control group.

-

Conclusion

This compound is a potent and selective oral inhibitor of the CBP/β-catenin protein-protein interaction. Its mechanism of action is centered on the modulation of the canonical Wnt signaling pathway, a key oncogenic driver in numerous cancers. By disrupting the formation of a critical transcriptional complex, this compound effectively downregulates Wnt target gene expression, leading to significant antitumor activity in preclinical models with aberrant Wnt signaling. Furthermore, evidence suggests that this compound can modulate the tumor immune microenvironment, making it a promising candidate for both monotherapy and combination therapies with immune checkpoint inhibitors.[1][2] The data and protocols summarized herein provide a robust foundation for its continued investigation and clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]

- 6. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

E-7386: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-7386 is a novel, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin, key components of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab Co., Ltd., this compound has demonstrated potent antitumor activity in a range of preclinical models and is currently undergoing clinical evaluation for the treatment of various solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Introduction

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a frequent driver of oncogenesis in a multitude of cancers, including colorectal, hepatocellular, and breast cancers. Central to this pathway is the transcriptional coactivator β-catenin, which, upon translocation to the nucleus, interacts with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family. This complex then recruits coactivators, most notably the CREB-binding protein (CBP) and its paralog p300, to initiate the transcription of Wnt target genes that promote cell proliferation, survival, and differentiation.

The interaction between β-catenin and CBP is a critical node for Wnt-driven transcription, and its disruption presents an attractive therapeutic strategy. This compound was developed as a selective inhibitor of the CBP/β-catenin interaction, aiming to downregulate Wnt signaling in cancer cells.[1][2] This document details the scientific journey of this compound, from its discovery and chemical synthesis to its biological characterization and clinical investigation.

Discovery and Synthesis

This compound was discovered through a collaborative research effort between Eisai and PRISM BioLab.[3] The development of this compound stemmed from earlier work on CBP/β-catenin inhibitors, including ICG-001 and its active metabolite C-82 (the active form of PRI-724). While these earlier compounds demonstrated the therapeutic potential of targeting this interaction, they were hampered by suboptimal pharmacokinetic properties. This compound was designed to overcome these limitations, offering improved oral bioavailability and metabolic stability.

Chemical Synthesis

The chemical synthesis of this compound is detailed in patents WO2015098853 and US20150175615, filed by Eisai Co., Ltd. The synthesis involves a multi-step route culminating in the formation of the complex heterocyclic core of the molecule. A generalized synthetic scheme is presented below.

Note: The following is a representative synthetic scheme based on publicly available patent information and may not reflect the exact manufacturing process.

Mechanism of Action

This compound exerts its anticancer effects by selectively inhibiting the interaction between the transcriptional coactivator CBP and β-catenin.[1][2] This prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. By disrupting this critical protein-protein interaction, this compound effectively suppresses the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.

Preclinical Data

The antitumor activity of this compound has been extensively evaluated in a variety of preclinical models, demonstrating its potent and selective inhibition of Wnt/β-catenin signaling.

In Vitro Activity

This compound has shown potent inhibition of Wnt/β-catenin signaling in cellular assays. In a TCF/LEF reporter assay, this compound inhibited luciferase activity in a dose-dependent manner in both HEK293 and ECC10 gastric cancer cells.[1]

| Cell Line | Assay | IC50 (µM) | Reference |

| HEK293 | TCF/LEF Reporter Assay | 0.0484 | [1] |

| ECC10 | TCF/LEF Reporter Assay | 0.0147 | [1] |

| HEK-293 (LiCl-stimulated) | TCF Reporter Gene Activity | 0.055 | [4] |

| MDA-MB-231 | TCF Reporter Gene Activity | 0.073 | [4] |

| ECC10 | Cell Growth Inhibition | 0.0049 | [5] |

In Vivo Activity

Oral administration of this compound has demonstrated significant antitumor efficacy in various in vivo models.

-

ApcMin/+ Mouse Model: In ApcMin/+ mice, which spontaneously develop intestinal polyps due to a mutation in the Apc gene, this compound treatment led to a dose-dependent reduction in the number of polyps.[4]

-

Xenograft Models: In a human gastric cancer ECC10 xenograft model, this compound significantly inhibited tumor growth in a dose-dependent manner.[1][5]

-

Syngeneic Models: In the MMTV-Wnt1 transgenic mouse model of breast cancer, this compound demonstrated antitumor activity and was shown to enhance the efficacy of anti-PD-1 antibody therapy by increasing the infiltration of CD8+ T cells into the tumor microenvironment.[1][6]

| Model | Dosing | Outcome | Reference |

| ApcMin/+ mice | 8.5 to 50 mg/kg, orally | Significant, dose-dependent reduction in intestinal polyps | [4] |

| ECC10 Xenograft | 25 and 50 mg/kg, orally, twice daily | Significant tumor growth inhibition | [1][5] |

| MMTV-Wnt1 Transgenic Mice | Not specified | Antitumor activity and enhanced anti-PD-1 efficacy | [1] |

Clinical Development

This compound is currently being evaluated in several clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.

Phase 1 Dose-Escalation Study (NCT03833700)

A Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[7][8][9]

| Dose Level (mg BID) | Cmax (ng/mL) - Day 1 (Geometric Mean) | AUC(0-12h) (hng/mL) - Day 1 (Geometric Mean) | Cmax (ng/mL) - Day 8 (Geometric Mean) | AUC(0-τ),ss (hng/mL) - Day 8 (Geometric Mean) |

| 10 | 20.3 | 104 | 28.5 | 163 |

| 15 | 33.1 | 185 | 45.1 | 289 |

| 20 | 44.2 | 258 | 65.2 | 433 |

| 30 | 73.1 | 486 | 111 | 799 |

| 45 | 114 | 793 | 162 | 1250 |

| 80 | 181 | 1340 | 280 | 2310 |

| 100 | 240 | 1850 | 363 | 3100 |

| 120 | 290 | 2310 | 440 | 3890 |

| 160 | 345 | 2830 | 496 | 4520 |

Data from a preliminary pharmacokinetic analysis of the dose-escalation part of the study.[2]

The study established a recommended Phase 2 dose (RP2D) of 120 mg twice daily (BID). The most common treatment-related adverse events were nausea, vomiting, and decreased appetite.[2][7]

Combination Therapies

Experimental Protocols

TCF/LEF Reporter Assay

-

Cell Culture: HEK293 or ECC10 cells are seeded in 96-well plates.

-

Transfection (for ECC10): Cells are transfected with a TCF/LEF reporter plasmid using a suitable transfection reagent.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control. For HEK293 cells, LiCl (40 mM) is added to stimulate the Wnt/β-catenin pathway.[1]

-

Incubation: Cells are incubated for a defined period (e.g., 6 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control, and IC50 values are calculated.

Co-Immunoprecipitation (Co-IP) for CBP/β-Catenin Interaction

-

Cell Culture and Treatment: Cells (e.g., HEK293 overexpressing FLAG-tagged CBP or ECC10) are cultured and treated with this compound or vehicle.

-

Cell Lysis: Cells are lysed in a suitable buffer to extract whole-cell lysates.

-

Immunoprecipitation: The lysate is incubated with an antibody against either CBP or a tag (e.g., anti-FLAG) conjugated to agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against β-catenin and CBP to detect the co-immunoprecipitated proteins.

In Vivo Antitumor Activity in Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., ECC10) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment groups and administered this compound (orally) or vehicle daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

This compound is a promising, orally active inhibitor of the CBP/β-catenin interaction with a clear mechanism of action and demonstrated antitumor activity in preclinical and early clinical studies. Its development represents a significant advancement in targeting the Wnt/β-catenin signaling pathway, a notoriously challenging target in oncology. The ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and as part of combination regimens, for patients with a variety of solid tumors. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of this novel anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 3. eisai.com [eisai.com]

- 4. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. A Study of E7386 in Participants With Advanced Solid Tumor Including Colorectal Cancer (CRC) [clin.larvol.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Eisai to Present E7386, co-created by PRISM BioLab and Eisai, at the ESMO (European Society for Medical Oncology) Annual Meeting [prnewswire.com]

Preclinical Pharmacokinetics of E-7386: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7386 is a novel, orally active small molecule inhibitor targeting the interaction between CREB-binding protein (CBP) and β-catenin, key components of the canonical Wnt signaling pathway.[1][2][3] Aberrant activation of this pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, suggesting its potential as a promising anti-cancer agent.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics of this compound, with a focus on its mechanism of action, and the methodologies employed in its preclinical evaluation.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the interaction between β-catenin and its transcriptional co-activator, CBP.[1][2][3] This interaction is a critical step in the activation of Wnt target genes that promote cell proliferation and survival. By inhibiting the CBP/β-catenin complex, this compound effectively downregulates the transcription of these target genes, leading to the suppression of tumor growth.[2]

Below is a diagram illustrating the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.

Preclinical Pharmacokinetic Data

While extensive research has been conducted on the pharmacodynamic effects of this compound in various preclinical models, detailed quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not publicly available at this time. The available literature primarily focuses on the anti-tumor efficacy and mechanism of action of the compound.

Preclinical Efficacy Studies

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. These studies have been crucial in establishing the proof-of-concept for its mechanism of action and therapeutic potential.

In Vivo Tumor Models

A summary of the key preclinical in vivo studies is presented in the table below.

| Animal Model | Cancer Type | This compound Dosage and Administration | Key Findings |

| ApcMin/+ Mice | Intestinal Polyposis | 6.25, 12.5, 25, 50 mg/kg, oral, twice daily for 10 cycles (5 days on/2 days off) | Dose-dependent reduction in the number of intestinal polyps. |

| MMTV-Wnt1 Transgenic Mice | Mammary Tumors | 50 mg/kg, oral, twice daily | Inhibition of tumor growth. |

| Patient-Derived Xenograft (PDX) Mice | Colorectal Cancer | 50 mg/kg, oral, twice daily for 14 days | Inhibition of tumor growth. |

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

The general workflow for evaluating the in vivo anti-tumor efficacy of this compound in preclinical models is outlined in the diagram below.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound in preclinical models are not publicly available. However, based on the published efficacy studies, a general methodology for in vivo anti-tumor activity assessment can be outlined.

In Vivo Anti-Tumor Activity Studies in Xenograft and Transgenic Mouse Models

1. Animal Models:

-

Studies have utilized immunodeficient mice for patient-derived xenografts and specific transgenic mouse models such as ApcMin/+ and MMTV-Wnt1 mice.

2. Tumor Implantation:

-

For xenograft models, human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

-

Transgenic models, like the ApcMin/+ and MMTV-Wnt1 mice, spontaneously develop tumors.

3. Treatment:

-

This compound is typically formulated for oral administration. One documented formulation involves dissolving the compound in 0.1 mol/L HCl.

-

Dosing schedules have varied, with common regimens being twice-daily administration for a specified number of days or cyclical schedules (e.g., 5 days on, 2 days off).

-

A vehicle control group is run in parallel to the this compound treatment groups.

4. Efficacy Assessment:

-

Tumor growth is monitored regularly by measuring tumor volume using calipers.

-

Animal body weight is also monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised for pharmacodynamic and histological analysis to confirm the mechanism of action.

5. Bioanalytical Methods for Pharmacokinetic Studies:

-

While specific details for this compound are not published, the quantification of small molecule inhibitors like this compound in plasma or tissue samples from preclinical studies is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate pharmacokinetic analysis.

Conclusion

This compound is a promising oral inhibitor of the CBP/β-catenin interaction with demonstrated anti-tumor activity in preclinical models of cancers with activated Wnt signaling. While the pharmacodynamic effects of this compound are well-documented, a comprehensive public dataset on its preclinical pharmacokinetics is currently lacking. Further disclosure of these data will be crucial for a complete understanding of its drug metabolism and pharmacokinetic profile, which will, in turn, aid in the design of future clinical trials and the overall development of this targeted therapy. Researchers are encouraged to consult forthcoming publications and presentations from the developing parties for more detailed information.

References

- 1. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for E-7386 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7386 is a potent and orally active small molecule inhibitor that selectively targets the interaction between β-catenin and CREB-binding protein (CBP).[1][2] This interaction is a critical step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] By disrupting the β-catenin/CBP complex, this compound effectively modulates the transcription of Wnt target genes, leading to the suppression of tumor cell proliferation and survival.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines.

Mechanism of Action

This compound functions by inhibiting the binding of β-catenin to its transcriptional co-activator, CBP. In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its subsequent association with TCF/LEF transcription factors and CBP is essential for the activation of target genes that drive cell proliferation, survival, and differentiation. This compound directly interferes with the formation of the β-catenin/CBP complex, thereby preventing the recruitment of the transcriptional machinery necessary for gene expression. This leads to the downregulation of key Wnt target genes and subsequent anti-tumor effects.[1][3]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by various in vitro assays.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| HEK293 | Human Embryonic Kidney | TCF/LEF Reporter Assay | 0.0484 | [1] |

| ECC10 | Human Gastric Cancer | TCF/LEF Reporter Assay | 0.0147 | [1] |

| ECC10 | Human Gastric Cancer | Cell Growth Assay | 0.0049 | [1] |

Experimental Protocols

General Cell Culture and this compound Preparation

Cell Lines:

-

HEK293: Human embryonic kidney cells, widely used for their reliable growth and transfection efficiency.

-

ECC10: A human gastric cancer cell line with a mutation in the APC gene, leading to constitutive activation of the Wnt/β-catenin pathway.[1][2]

Culture Media:

-

HEK293 and ECC10 cells should be cultured in the media recommended by the supplier (e.g., ATCC, RIKEN BioResource Center), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

It is recommended to use cells for no more than 20 passages to ensure experimental consistency.[1]

Preparation of this compound Stock Solution:

-

For in vitro studies, this compound can be prepared as a 20 mM stock solution in dimethyl sulfoxide (DMSO).[1]

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Further dilutions should be made in the relevant assay medium to achieve the desired final concentrations.[1] It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

96-well clear-bottom cell culture plates

-

Complete cell culture medium

-

This compound stock solution (20 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)

-

Multichannel pipette

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours.

-

-

Measurement of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (20 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value for cell viability) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (20 mM in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A 24-hour treatment is often sufficient to observe changes in the cell cycle.

-

-

Cell Harvesting and Fixation:

-

Harvest cells as described previously.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]

Application Notes and Protocols for E-7386 in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of E-7386, a first-in-class, orally active small molecule inhibitor of the CBP/β-catenin interaction, in preclinical xenograft models. This compound modulates the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3][4]

Mechanism of Action: this compound selectively inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[5][6] This disruption prevents the transcription of Wnt target genes, leading to the suppression of tumor cell growth and modulation of the tumor microenvironment.[1][6][7] Preclinical studies have demonstrated its antitumor activity in various cancer models with aberrant Wnt/β-catenin signaling.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various xenograft studies involving this compound.

Table 1: Antitumor Activity of this compound Monotherapy in Xenograft Models

| Cell Line/Model | Mouse Strain | This compound Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| ECC10 (Gastric Cancer) | Nude Mice | 12.5, 25, 50 | Twice daily for 7 days | Significant, dose-dependent inhibition at 25 and 50 mg/kg | [1] |

| MMTV-Wnt1 (Mammary Tumor) | C57BL/6J | 12.5, 25, 50 | Twice daily for 7 days | Significant, dose-dependent inhibition | [1] |

| HepG2 (Hepatocellular Carcinoma) | Nude Mice | 100 | Once daily for 14 days | ΔT/C: 60% | [8] |

| SNU398 (Hepatocellular Carcinoma) | Nude Mice | 50 | Once daily for 14 days | ΔT/C: 74% | [8] |

| ApcMin/+ (Intestinal Polyposis) | - | 8.5 - 50 | - | Significant, dose-dependent suppression of polyposis | [9] |

Table 2: Antitumor Activity of this compound in Combination Therapy

| Cell Line/Model | Mouse Strain | Combination Agent(s) | This compound Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HepG2 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 14% | [8] |

| SNU398 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 35% | [8] |

| Hep3B2.1-7 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 9% | [8] |

| Huh-7 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 17% | [8] |

| RAG (Renal Cell Carcinoma) | - | Lenvatinib (10 mg/kg), anti-PD-1 Ab | 25 | Once daily for 4 weeks | Enhanced antitumor activity compared to monotherapy or dual therapy | [10] |

| BNL (Hepatocellular Carcinoma) | - | Lenvatinib (10 mg/kg), anti-PD-1 Ab | 25 | Once daily for 4 weeks | Enhanced antitumor activity compared to monotherapy or dual therapy | [10] |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Caption: General workflow for a xenograft study using this compound.

Experimental Protocols

1. Preparation of this compound Formulation

-

Materials:

-

This compound powder

-

0.1 M Hydrochloric acid (HCl)

-

Sterile, conical tubes

-

Vortex mixer

-

pH meter

-

-

Protocol:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study.

-

Dissolve the this compound powder in 0.1 M HCl.[1]

-

Vortex thoroughly until the compound is completely dissolved.

-

The administration volume should be calculated based on the body weight of each mouse (e.g., 0.1 mL/10 g body weight).[1]

-

Prepare fresh daily or as per stability data.

-

2. Animal Handling and Tumor Inoculation

-

Materials:

-

Appropriate cancer cell line (e.g., ECC10, HepG2)

-

Immunocompromised mice (e.g., male nude mice, CAnN.Cg-Foxn1nu/CrlCrlj)

-

Sterile PBS

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (e.g., 27-gauge)

-

-

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1.0 × 10^6 – 1.4 × 10^7 cells per inoculation).[10]

-

Subcutaneously inject the cell suspension into the right flank of the mice.[10]

-

Monitor the mice for tumor growth.

-

3. Dosing and Monitoring

-

Materials:

-

Prepared this compound formulation

-

Vehicle control (0.1 M HCl)

-

Oral gavage needles

-

Calipers

-

Animal scale

-

-

Protocol:

-

Once tumors reach a predetermined average size (e.g., 150-220 mm³), randomize the mice into treatment and vehicle control groups.[1][8]

-

Record the initial tumor volume and body weight for each mouse. The tumor volume can be calculated using the formula: (Length × Width²) / 2.[10]

-

Administer this compound or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., once or twice daily).

-

Measure tumor dimensions and body weight twice weekly.[10]

-

Monitor the animals for any signs of toxicity.

-

4. Endpoint Analysis

-

Materials:

-

Dissection tools

-

Formalin or Optimal Cutting Temperature (OCT) compound

-

Materials for immunohistochemistry (IHC), Western blotting, or RNA extraction as required.

-

-

Protocol:

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and weigh them.

-

For histological analysis, fix a portion of the tumor in formalin or embed in OCT for frozen sections.[1]

-

For molecular analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

-

Perform downstream analyses such as IHC for biomarkers (e.g., CD8+ T-cell infiltration), or gene expression analysis of Wnt signaling pathway-related genes.[1]

-

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 6. Facebook [cancer.gov]

- 7. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. eisaimedicalinformation.com [eisaimedicalinformation.com]

Application Notes & Protocols: E-7386 (Lenvatinib) in Combination with Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: The agent E-7386, commercially known as Lenvatinib (LENVIMA®), is an orally administered, multiple-receptor tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antitumor activity, particularly through its potent anti-angiogenic effects.[1] Lenvatinib's mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[2][3]

Recent research has revealed that Lenvatinib also modulates the tumor microenvironment (TME), making it a prime candidate for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[3][4][5] This combination aims to synergistically enhance antitumor immunity by simultaneously targeting tumor angiogenesis and releasing the brakes on the host immune system. These application notes provide an overview of the mechanism, preclinical and clinical data, and key experimental protocols for studying the combination of Lenvatinib with immunotherapy.

Note: The code this compound has also been assigned to a newer, experimental CBP/β-catenin interaction inhibitor being tested in combination with Lenvatinib.[6][7] This document focuses on Lenvatinib (the original this compound) in combination with immunotherapy.

Mechanism of Action: Synergy of Lenvatinib and Immunotherapy

Lenvatinib exerts its effects on both tumor cells and the TME. Its primary anti-angiogenic action reduces the dense and abnormal vasculature of tumors.[1] This not only limits nutrient supply but also "normalizes" the remaining vessels, which can improve immune cell infiltration.[8]

Furthermore, Lenvatinib reshapes the immune landscape within the tumor. Preclinical studies have shown that it can decrease the population of immunosuppressive cells such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).[5][9] Concurrently, it promotes the infiltration and activation of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells, which are critical for attacking and destroying cancer cells.[4][10][11] By creating a more "immune-active" TME, Lenvatinib sensitizes tumors to the effects of ICIs like pembrolizumab (anti-PD-1), which work by restoring the tumor-killing function of exhausted T cells.[4][5]

References

- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lenvimahcp.com [lenvimahcp.com]

- 3. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib enhances antitumor immunity by promoting the infiltration of TCF1 + CD8 + T cells in HCC via blocking VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. E7386 enhances lenvatinib's antitumor activity in preclinical models and human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AACR 2017: Mechanism of PD-1/lenvatinib combo exposed, improving CR in mouse models - ecancer [ecancer.org]

- 10. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

Application Notes and Protocols for Measuring Wnt Pathway Inhibition by E-7386

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7386 is an orally active small molecule that selectively inhibits the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2][3] This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers.[2][4] By disrupting the β-catenin/CBP complex, this compound effectively modulates Wnt signaling, leading to the suppression of tumor growth.[2][5] These application notes provide detailed protocols for researchers to measure the inhibitory effects of this compound on the Wnt pathway.

Mechanism of Action of this compound

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[4] In the "on" state of the pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, such as CBP, to initiate the transcription of Wnt target genes like AXIN2, c-MYC, and CCND1 (encoding Cyclin D1).[4][6][7] this compound specifically targets the interaction between β-catenin and CBP, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of these target genes.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Wnt pathway activity as determined by various assays.

Table 1: In Vitro IC50 Values of this compound in TCF/LEF Reporter Assays

| Cell Line | Wnt Pathway Stimulus | IC50 (µM) | Reference |

| HEK293 | LiCl | 0.0484 | [8] |

| ECC10 | Endogenous (APC mutation) | 0.0147 | [8] |

| HEK-293 | LiCl | 0.055 | [9] |

| MDA-MB-231 | LiCl | 0.073 | [9] |

Table 2: Effect of this compound on Wnt Target Gene Expression

| Gene | Cell Line/Model | This compound Concentration/Dose | Change in Expression | Reference |

| AXIN2 | ApcMin/+ mice whisker follicle | 8.5 - 50 mg/kg | Significantly changed | [2] |

| CCND1 | ECC10 xenograft | 50 mg/kg | Decreased | [3] |

| WISP1 | ECC10 xenograft | 50 mg/kg | Increased | [3] |

| VLDLR | Colorectal cancer organoids | 100 nM | Modified | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to measure Wnt pathway inhibition by this compound.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. The TOPflash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene.[11][12] A FOPflash plasmid with mutated TCF/LEF sites is used as a negative control.[11]

Materials:

-

Cells with an active Wnt pathway (e.g., HEK293 stimulated with Wnt3a or LiCl, or cancer cell lines with APC mutations like SW480 or ECC10)

-

TOPflash and FOPflash reporter plasmids

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

-

This compound

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.

-

Plot the normalized TOP/FOP ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

This method quantifies the mRNA levels of Wnt target genes to assess the downstream effects of this compound. Key target genes include AXIN2, c-MYC, and CCND1.[4][6][7] AXIN2 is a particularly robust marker as it is a direct target of the Wnt/β-catenin pathway and is involved in a negative feedback loop.[6][13]

References

- 1. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 2. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eisai.com [eisai.com]

- 6. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of c-Myc and Cyclin D1 by JCV T-Antigen and β-catenin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. jcancer.org [jcancer.org]

- 13. Wnt signaling in cancer: from biomarkers to targeted therapies and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for E-7386 in the Study of β-catenin Mediated Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction

E-7386 is an orally bioavailable, small-molecule inhibitor that selectively targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and cellular processes like proliferation and differentiation.[1][2][3] Aberrant activation of Wnt/β-catenin signaling is a hallmark of various cancers, often due to mutations in pathway components like Adenomatous Polyposis Coli (APC) or β-catenin itself.[1][4]

The primary mechanism of action for this compound involves the inhibition of the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][4][5] In a hyperactive Wnt pathway, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with co-activators like CBP to drive the transcription of target genes responsible for cell growth and proliferation.[1] By preventing the β-catenin/CBP interaction, this compound effectively suppresses the transcription of these target genes, thereby inhibiting tumor cell growth.[1] This makes this compound a valuable tool for investigating the downstream effects of Wnt/β-catenin signaling and a potential therapeutic agent in cancers with activated Wnt pathways.[2][6]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate and enter the nucleus. There, it binds to TCF/LEF transcription factors and recruits co-activators like CBP to initiate gene transcription. This compound blocks the recruitment of CBP by β-catenin.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following table summarizes the quantitative data on this compound's potency and effective doses from various preclinical studies.

| Parameter | Cell Line / Model | Value | Comments | Reference |

| IC₅₀ | HEK293 (TCF/LEF Reporter Assay) | 0.0484 µmol/L (48.4 nM) | This compound was more potent than ICG-001 (IC₅₀: 3.31 µmol/L) and C-82 (IC₅₀: 0.356 µmol/L) in this assay. | [3][6] |

| IC₅₀ | ECC10 Gastric Cancer (TCF/LEF Reporter) | 0.0147 µmol/L (14.7 nM) | Demonstrates high potency in an APC-mutated cancer cell line. | [3][6] |

| IC₅₀ | Unspecified Cancer Cell Lines | 55 nmol/L and 73 nmol/L | Reported in a 2017 conference abstract. | [7] |

| IC₅₀ | SW480 (Survivin/Luciferase Reporter) | > 500 nM | A comparative study suggested lower potency and a limited dose response in this specific assay. | [8] |

| In Vivo Dose | ApcMin/+ Mouse Model | 6.25 - 50 mg/kg (p.o., bid) | Dose-dependently reduced the number of intestinal polyps. | [6] |

| In Vivo Dose | ECC10 Xenograft Model | 12.5 - 50 mg/kg (p.o., bid) | Significantly inhibited tumor growth in a dose-dependent manner without marked body weight loss. | [6] |

| In Vivo Dose | MMTV-Wnt1 Syngeneic Model | 12.5 - 50 mg/kg (p.o., bid) | Showed clear antitumor activity and increased infiltration of CD8⁺ T cells into tumors. | [6] |

| In Vivo Dose | CRC Organoid PDX Model | 50 mg/kg (p.o., bid) | Used for in vivo validation of molecular changes observed in vitro. | [9] |

| In Vivo Dose | RAG and HepG2 Models (Combination) | 25 mg/kg (p.o., qd) | Used in combination studies with Lenvatinib and/or anti-PD-1 antibody. | [10][11] |

p.o. = per os (by mouth); bid = bis in die (twice a day); qd = quaque die (once a day)

Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on a cancer cell line with an active Wnt/β-catenin pathway.

References

- 1. Facebook [cancer.gov]

- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. eisai.com [eisai.com]

- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. eisaimedicalinformation.com [eisaimedicalinformation.com]

Application of E-7386 in Organoid Cultures: A Detailed Guide for Researchers

Application Notes

Introduction

E-7386 is an orally bioavailable small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) are common.[2][3][4] this compound functions by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[5][6][7] This inhibition prevents the transcription of Wnt target genes, many of which are involved in cell proliferation and survival, thereby suppressing tumor growth.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including xenografts and patient-derived organoids.[2][3]

Patient-derived organoids (PDOs) have emerged as powerful preclinical models in cancer research. These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more physiologically relevant system for drug screening and personalized medicine compared to traditional two-dimensional cell cultures. The application of this compound in organoid cultures provides a valuable platform to investigate its efficacy in a patient-specific context and to explore the intricacies of Wnt/β-catenin signaling in a more complex, in vitro tumor model.

Mechanism of Action

This compound specifically inhibits the protein-protein interaction between β-catenin and CBP.[6][7] In a healthy cell, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and recruits coactivators, most notably CBP and p300, to initiate the transcription of target genes.

In many cancers, mutations in pathway components lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell growth and proliferation. This compound acts downstream in this pathway, directly preventing the recruitment of CBP by nuclear β-catenin.[6] This blockade of the β-catenin/CBP interaction effectively silences the transcription of Wnt target genes, even in the presence of upstream mutations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines and its effect on gene expression in colorectal cancer organoids.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEK293 | Embryonic Kidney | 0.0484 | [5] |

| ECC10 | Gastric Cancer | 0.0147 | [5] |

| SW480 | Colorectal Cancer | > 0.5 | [8] |

| MDA-MB-231 | Breast Cancer | 0.073 | [9][10] |

Table 2: Effect of this compound (100 nM) on Gene Expression in Colorectal Cancer Organoids

| Gene | Change in Expression | Function | Reference |

| ASNS | Upregulated | Amino acid metabolism | [11] |

| PSAT1 | Upregulated | Amino acid metabolism | [11] |

| PHGDH | Upregulated | Amino acid metabolism | [11] |

| PCK2 | Upregulated | Glucose metabolism | [11] |

| ULBP1 | Upregulated | NK cell-mediated cytotoxicity | [4] |

| VLDLR | Upregulated | Wnt/β-catenin signaling modification | [4] |

| GRPEL1 | Downregulated | Not specified | [11] |

| HDAC2 | Downregulated | Histone modification | [11] |

| FDPS | Downregulated | Cholesterol biosynthesis | [11] |

Experimental Protocols

Protocol 1: Generation and Culture of Colorectal Cancer Patient-Derived Organoids (PDOs)

This protocol outlines the basic steps for establishing and maintaining PDOs from fresh patient tumor tissue.

Materials:

-

Fresh colorectal cancer tissue

-

Basal Culture Medium (Advanced DMEM/F12, 10 mM HEPES, 2 mM GlutaMAX, 1x N2 supplement, 1x B27 supplement, 1 mM N-acetylcysteine, 50 ng/mL murine EGF, 1 µg/mL R-spondin1, 100 ng/mL Noggin)

-

Digestion Buffer (Basal Culture Medium with 2.5% FBS, 200 U/mL collagenase type IV, 125 µg/mL dispase type II)

-

Matrigel® (Corning)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Fetal Bovine Serum (FBS)

-

Cell culture plates (24-well)

-

Sterile surgical instruments

Procedure:

-

Tissue Processing:

-

Wash the fresh tumor tissue with ice-cold PBS to remove any debris.

-

Mince the tissue into small fragments (~1-2 mm³) using sterile surgical instruments.

-

-

Digestion:

-

Transfer the minced tissue to a tube containing Digestion Buffer.

-

Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.

-

Neutralize the digestion by adding an equal volume of Basal Culture Medium with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

-

Cell Plating:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Matrigel®.

-

Plate 50 µL domes of the Matrigel®/cell suspension into the center of pre-warmed 24-well plate wells.

-

Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.

-

-

Organoid Culture:

-

Gently add 500 µL of pre-warmed Basal Culture Medium to each well.

-

Culture the organoids at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days.

-

-

Passaging:

-

When organoids become dense, they can be passaged.

-

Mechanically disrupt the Matrigel® domes and collect the organoids.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the organoid fragments in fresh Matrigel® and re-plate as described in step 3.

-

Protocol 2: this compound Treatment and Viability Assessment of PDOs

This protocol describes a method for treating established PDOs with this compound and assessing cell viability.

Materials:

-

Established colorectal cancer PDOs in 24-well plates

-

This compound stock solution (in DMSO)

-

Basal Culture Medium

-

CellTiter-Glo® 3D Cell Viability Assay (Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Drug Preparation:

-

Prepare a serial dilution of this compound in Basal Culture Medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Organoid Treatment:

-

Carefully remove the existing medium from the organoid cultures.

-

Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Assay:

-

Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® 3D reagent directly to each well.

-

Mix the contents by gentle shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the results as a dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for this compound application in patient-derived organoids.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]

- 3. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for E-7386 Administration in Animal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7386 is an orally bioavailable small molecule inhibitor that targets the interaction between β-catenin and CREB-binding protein (CBP).[1][2][3][4] This interaction is a critical step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.[3][5] By disrupting the β-catenin/CBP complex, this compound effectively modulates Wnt signaling, leading to the suppression of tumor growth.[3][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a single agent and in combination with other anti-cancer therapies, including immune checkpoint inhibitors and tyrosine kinase inhibitors.[4][5][6]

These application notes provide a comprehensive overview of the administration of this compound in various animal cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their preclinical studies.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound inhibits the Wnt signaling pathway by preventing the binding of β-catenin to the transcriptional co-activator CBP.[2][5] In a healthy cell, β-catenin levels are kept low by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to transcription factors and co-activators like CBP to initiate the transcription of target genes involved in cell proliferation and survival.[3] In many cancers, mutations in genes like APC lead to the constitutive activation of this pathway.[1][7] this compound specifically targets the downstream interaction of β-catenin and CBP, making it a potential therapeutic for cancers with aberrant Wnt signaling.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 3. Facebook [cancer.gov]

- 4. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eisai.com [eisai.com]

- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 7. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]

Troubleshooting & Optimization

E-7386 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of E-7386, a potent and selective inhibitor of the CBP/β-catenin interaction. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small-molecule inhibitor that selectively targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin.[1][2][3] By disrupting this interaction, this compound modulates the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][4] This inhibition prevents the transcription of Wnt target genes that are involved in cell proliferation and survival.[4][5][6]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to use a new, anhydrous (hygroscopic) bottle of DMSO, as absorbed moisture can significantly decrease the solubility of this compound.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. For example, a 10 mM or 20 mM stock solution can be prepared.[4][7] To aid dissolution, sonication and gentle warming (to 37°C) can be employed. Always ensure the compound is fully dissolved before use.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound.

-

Solid Powder: Store at -20°C for up to 3 years.

-

Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years, or at -20°C for shorter periods (up to 1 year).

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur for several reasons, including solvent quality, temperature changes, or exceeding the solubility limit in your working solution. Please refer to the detailed troubleshooting guide and workflow diagram below for a step-by-step approach to resolving this issue.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100 - 125 | ~138 - 172 | Use of fresh, anhydrous DMSO and sonication is recommended. |

| Methanol | 250 | ~344 | Sonication is recommended. |

| Ethanol | 100 | ~138 | |

| Water | Insoluble | Insoluble |

Molecular Weight of this compound: 725.86 g/mol

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a dry environment. |

| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 7.26 mg of this compound.

-

Add Solvent: Add the calculated volume of anhydrous DMSO. For 7.26 mg, add 1 mL of DMSO.

-

Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Assays

-